molecular formula C15H19ClN2O5S B14948964 diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Cat. No.: B14948964
M. Wt: 374.8 g/mol
InChI Key: LCZKKIPDFDLALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, substituted with diethyl groups and a chloroacetamido group

Preparation Methods

The synthesis of 3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and thiophene derivatives.

    Introduction of Diethyl Groups: Alkylation reactions using diethyl halides in the presence of a strong base can introduce diethyl groups at the desired positions.

    Addition of Chloroacetamido Group: This step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base to form the chloroacetamido group.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the ester and amide bonds.

Scientific Research Applications

3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE include other thienopyridine derivatives and pyridinedicarboxylic acid derivatives. These compounds share structural similarities but differ in their functional groups and substitution patterns. For example:

    Quinolinic Acid: A pyridinedicarboxylic acid derivative with neurotoxic properties.

    Lutidinic Acid: Another pyridinedicarboxylic acid derivative with different substitution patterns.

    Dipicolinic Acid: Known for its role in bacterial spore resistance.

Properties

Molecular Formula

C15H19ClN2O5S

Molecular Weight

374.8 g/mol

IUPAC Name

diethyl 2-[(2-chloroacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

InChI

InChI=1S/C15H19ClN2O5S/c1-3-22-14(20)12-9-5-6-18(15(21)23-4-2)8-10(9)24-13(12)17-11(19)7-16/h3-8H2,1-2H3,(H,17,19)

InChI Key

LCZKKIPDFDLALT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.